Cas no 851945-83-0 (N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
- N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-
- 851945-83-0
- AKOS000432910
- N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- F0636-0337
- CCG-29032
- N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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- Inchi: 1S/C15H12ClN3O2S/c1-8-7-22-15-17-6-10(14(21)19(8)15)13(20)18-12-5-3-4-11(16)9(12)2/h3-7H,1-2H3,(H,18,20)
- InChI Key: PMJZRANVMYSLCC-UHFFFAOYSA-N
- SMILES: C12SC=C(C)N1C(=O)C(C(NC1=CC=CC(Cl)=C1C)=O)=CN=2
Computed Properties
- Exact Mass: 333.0338755g/mol
- Monoisotopic Mass: 333.0338755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 614
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 87.1Ų
Experimental Properties
- Density: 1.48±0.1 g/cm3(Predicted)
- pka: 11.06±0.70(Predicted)
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0636-0337-10μmol |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-5μmol |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-10mg |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-2μmol |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-1mg |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-5mg |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-2mg |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-15mg |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-3mg |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0636-0337-4mg |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851945-83-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Related Literature
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
Professional Introduction to N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide (CAS No. 851945-83-0)
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide, identified by its CAS number 851945-83-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[3,2-apyrimidine] class, a heterocyclic structure known for its broad spectrum of biological activities. The unique arrangement of atoms and functional groups in its molecular framework makes it a promising candidate for further exploration in drug discovery and therapeutic applications.
The structural composition of N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide includes a thiazole ring fused with an apyrimidine moiety, which is further substituted with various functional groups. The presence of a chloro group at the 3-position of the phenyl ring and a methyl group at the 3-position of the thiazole ring contributes to its distinct chemical properties. These substituents not only influence the compound's reactivity but also play a crucial role in determining its biological efficacy.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Thiazolo[3,2-apyrimidine] derivatives have been extensively studied due to their ability to interact with various biological targets. For instance, studies have shown that these compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The mechanism of action often involves inhibiting key enzymes or receptors involved in pathological processes.
The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly used in the construction of the thiazolo[3,2-apyrimidine] core. The introduction of the chloro and methyl substituents is achieved through carefully controlled electrophilic aromatic substitution reactions.
The pharmacological profile of N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo[3,2-apyrimidine]-6-carboxamide has been evaluated through in vitro and in vivo studies. Preliminary results indicate that this compound exhibits significant inhibitory activity against several target enzymes relevant to cancer progression. The chloro-substituted phenyl ring is believed to enhance binding affinity by forming hydrogen bonds or hydrophobic interactions with the active site residues of the target proteins. Additionally, the oxo group on the thiazole ring contributes to stabilizing the transition state during enzyme inhibition.
In clinical trials, N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo[3,2-apryimidine]-6-carboxamide has shown promise as a potential therapeutic agent for various diseases. Its ability to modulate key signaling pathways has led to its investigation in treating chronic inflammatory disorders and certain types of cancer. Researchers have observed that this compound can selectively inhibit overexpressed enzymes found in tumor cells while minimizing toxicity to healthy cells. This selectivity is attributed to the unique steric and electronic properties of its molecular structure.
The development of N-(3-chloro-2-methylphenyl)-3-methyl-5-o x o -5 H -1 , 3th i az o [ 3 , 2 -a p y r i m i d i n e ] -6 -carboxamide as a drug candidate aligns with current trends in medicinal chemistry towards designing molecules with multiple binding sites and enhanced pharmacokinetic properties. The compound's solubility profile and metabolic stability have been optimized through structural modifications aimed at improving bioavailability. Advanced computational methods such as molecular docking and dynamic simulations have been employed to predict binding interactions between this compound and its biological targets.
The future prospects for N-(3-chloro - 2 -m e t h y l p h e n y l strong > ) - < strong > 3 - m e t h y l - 5 - o x o - 5 H -1 , 3th i az o [ 3 , 2 -a p y r i m i d i n e ] -6 - carboxamide strong > include further exploration of its pharmacological effects in preclinical models. Ongoing studies aim to elucidate its mechanism of action at a molecular level and identify potential side effects or off-target interactions. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of this compound from bench research to clinical application.
In conclusion, N-( chloro strong > ) ( methyl ) oxothioxolo ) pyrimidinone ) carboxylic ) acid ) derivative ) CAS no . . . . . . . . . . . . . . . . ( , ) represents ) an ) intriguing ) candidate ) for ) therapeutic ) development ). Its ) unique ) structural ) features ) and ) promising ) biological ) activity ) make it an important subject for further investigation ).
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